molecular formula C11H14F3N3 B1401675 N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine CAS No. 1707581-27-8

N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine

Cat. No.: B1401675
CAS No.: 1707581-27-8
M. Wt: 245.24 g/mol
InChI Key: DOUDMHZHYLDBFR-UHFFFAOYSA-N
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Description

N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a piperidine ring attached to a pyridine ring, which is further substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine typically involves the reaction of 4-(trifluoromethyl)-3-nitropyridine with piperidine under suitable conditions. The nitro group is reduced to an amine, and the piperidine ring is introduced through nucleophilic substitution. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. The piperidine ring can interact with various binding sites, modulating the activity of the target molecules and influencing biological pathways .

Comparison with Similar Compounds

  • N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-2-amine
  • N-(Piperidin-1-yl)-3-(trifluoromethyl)-pyridin-4-amine
  • N-(Morpholin-4-yl)-4-(trifluoromethyl)-pyridin-3-amine

Comparison: N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine is unique due to the specific positioning of the trifluoromethyl group and the piperidine ring. This structural arrangement influences its reactivity and interaction with biological targets, making it distinct from other similar compounds. The trifluoromethyl group provides enhanced stability and lipophilicity, which can be advantageous in drug design .

Properties

IUPAC Name

N-piperidin-1-yl-4-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-4-5-15-8-10(9)16-17-6-2-1-3-7-17/h4-5,8,16H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUDMHZHYLDBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=CN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine
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N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine
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N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine
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N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine
Reactant of Route 5
N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine
Reactant of Route 6
N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine

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